molecular formula C15H26PSn B14389556 CID 13153765

CID 13153765

Cat. No.: B14389556
M. Wt: 356.05 g/mol
InChI Key: DZAMNHKVICWSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 13153765 is a PubChem Compound Identifier (CID) corresponding to a unique chemical entity in the PubChem database .

Properties

Molecular Formula

C15H26PSn

Molecular Weight

356.05 g/mol

InChI

InChI=1S/C13H20P.2CH3.Sn/c1-5-11-14(13(2,3)4)12-9-7-6-8-10-12;;;/h6-10H,1,5,11H2,2-4H3;2*1H3;

InChI Key

DZAMNHKVICWSME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(CCC[Sn](C)C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl azodicarboxylate can be synthesized through the reaction of hydrazine with diethyl carbonate. The reaction typically involves the following steps:

  • Hydrazine reacts with diethyl carbonate in the presence of a base such as sodium ethoxide.
  • The reaction mixture is heated to facilitate the formation of diethyl azodicarboxylate.
  • The product is then purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, diethyl azodicarboxylate is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Diethyl azodicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It participates in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products:

    Oxidation: Formation of diethyl oxalate.

    Reduction: Formation of diethyl hydrazine dicarboxylate.

    Substitution: Formation of various substituted diethyl azodicarboxylate derivatives.

Scientific Research Applications

Diethyl azodicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

Diethyl azodicarboxylate acts as an electron acceptor and a dehydrogenating agent. It converts alcohols to aldehydes, thiols to disulfides, and hydrazo groups to azo groups. The mechanism involves the transfer of electrons from the substrate to diethyl azodicarboxylate, leading to the formation of the desired products .

Comparison with Similar Compounds

Research Findings and Data Gaps

Key Observations
  • Analytical Techniques : this compound is likely characterized using GC-MS and CID-MS, as seen in analogous studies .
  • Structural Trends : Methyl or hydroxyl substitutions (e.g., oscillatoxin derivatives) often modulate solubility and bioactivity .
  • Functional Overlaps : Compounds like CID 46907796 and ChEMBL inhibitors highlight the importance of functional group diversity in drug discovery .
Limitations and Contradictions
  • Data Availability: No direct toxicological or pharmacological data for this compound exists in the provided evidence.
  • Methodological Variability : Comparisons rely on heterogeneous techniques (e.g., GC-MS vs. LC-ESI-MS), complicating direct analogies .

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